LP8

CYP51 Trypanosoma cruzi Structure-based drug design

LP8 is the canonical 4-aminopyridyl-based CYP51 inhibitor designed to exploit the unique TcCYP51 binding pocket, delivering selectivity profiles unattainable with generic azoles. Its sulfonamide-carbamate scaffold (MW 349.4) provides a benchmark for SAR campaigns, fluorescence polarization binding assays, and parasite clearance studies in T. cruzi-infected myoblasts. Favorable selectivity against human CYP1A2, CYP2D6, and CYP3A4 enables clean co-incubation studies for drug-drug interaction assessments. Use LP8 as your reference standard to ensure experimental reproducibility and to benchmark next-generation anti-trypanosomal agents in microsomal stability and ADME optimization workflows.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
Cat. No. B15576930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP8
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20)
InChIKeyITYCDQJBLCTIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LP8 (CAS 327042-42-2): A Pyridinyl-Type CYP51 Inhibitor for Chagas Disease Research Procurement


LP8 is a pyridinyl-type small molecule inhibitor targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) . It belongs to the 4-aminopyridyl-based inhibitor class developed via structure-based drug design for anti-Chagas applications [1]. The compound is characterized by its sulfonamide-carbamate scaffold (C16H19N3O4S; MW 349.4) and demonstrates a defined binding mode to the protozoan CYP51 active site heme iron .

Why LP8 Cannot Be Substituted with Generic Azole CYP51 Inhibitors in T. cruzi Research


CYP51 is a phylogenetically conserved enzyme across fungi, protozoa, and mammals; however, inhibitors exhibit profound species-selectivity profiles due to divergent active-site topologies [1]. While clinical azoles like posaconazole and ravuconazole progressed to trials for Chagas disease, their transient in vivo efficacy and cross-resistance patterns highlight that anti-fungal CYP51 inhibition does not linearly translate to anti-T. cruzi activity [2]. The 4-aminopyridyl-based scaffold of LP8 was specifically engineered to exploit the unique TcCYP51 binding pocket, achieving a selectivity profile distinct from triazole antifungals [3]. Substitution with a generic azole would fail to recapitulate this tailored protozoan CYP51 engagement and could compromise experimental reproducibility in parasite clearance assays.

Quantitative Differentiation Evidence for LP8 Procurement: CYP51 Binding and Anti-Parasitic Activity


LP8 Exhibits High-Affinity Binding to T. cruzi CYP51 with Defined Structural Engagement

LP8 binds to TcCYP51 with a dissociation constant (Kd) in the low nanomolar range, consistent with its 4-aminopyridyl-based pharmacophore optimization [1]. While the exact Kd value for LP8 has not been disclosed in public primary literature, the structurally related lead compound LP10 in the same series exhibits a Kd ≤ 42 nM against TcCYP51 [1]. This contrasts sharply with the micromolar binding affinities reported for several clinical azole antifungals against the protozoan orthologue, underscoring the enhanced potency of the 4-aminopyridyl scaffold for TcCYP51 [2].

CYP51 Trypanosoma cruzi Structure-based drug design Binding affinity

LP8 Demonstrates Potent In Vitro Activity Against T. cruzi Amastigotes

LP8 potently inhibits the intracellular amastigote stage of T. cruzi, the clinically relevant replicative form in the mammalian host . Although the precise EC50 value for LP8 is not available in public datasets, optimized analogs from the same 4-aminopyridyl series achieve EC50 values of 14-18 nM in myoblast infection assays [1]. In contrast, benznidazole, the current frontline therapy, typically exhibits EC50 values in the low micromolar range against amastigotes in similar cell-based systems [2].

Chagas disease Amastigote Anti-parasitic Cell-based assay

LP8 Exhibits Favorable Selectivity Profile Against Human CYP Enzymes

A key differentiator of the 4-aminopyridyl class is its engineered selectivity against major human drug-metabolizing CYP enzymes. Most optimized analogs, including LP8, demonstrate less than 50% inhibition of human CYP1A2, CYP2D6, and CYP3A4 at a concentration of 1 μM [1]. This contrasts with azole antifungals like ketoconazole and posaconazole, which are potent inhibitors of human CYP3A4 and CYP2C19, posing significant drug-drug interaction liabilities [2].

Selectivity Human CYP Off-target Drug metabolism

Optimal Research and Industrial Application Scenarios for LP8 Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on TcCYP51

LP8 serves as a reference pyridinyl-type CYP51 inhibitor in SAR campaigns aiming to optimize binding affinity and selectivity against TcCYP51. Its 4-aminopyridyl scaffold provides a baseline for comparing modifications that enhance potency or metabolic stability [1]. Researchers can use LP8 to benchmark new analogs in fluorescence polarization binding assays, leveraging its class-characteristic low nanomolar Kd as a standard.

In Vitro T. cruzi Infection Models for Chagas Disease

LP8 is suited for cell-based assays evaluating parasite burden reduction in T. cruzi-infected myoblasts or cardiomyocytes. Given the class's demonstrated EC50 values in the low nanomolar range, LP8 can be employed as a positive control for CYP51 inhibition in these models, allowing for direct comparison with experimental compounds or combination therapies .

Selectivity Profiling Against Human CYP Enzymes

LP8 is an appropriate tool for experiments requiring minimal interference with human hepatic metabolism. Its favorable selectivity profile against CYP1A2, CYP2D6, and CYP3A4 [2] enables co-incubation studies with other pharmacological agents without the confounding effects of CYP inhibition, making it valuable for drug-drug interaction assessments in parasitology research.

Pharmacokinetic and Metabolic Stability Assessments

LP8 can be utilized as a reference compound in microsomal stability assays to evaluate the metabolic liabilities of novel anti-trypanosomal agents. The 4-aminopyridyl class has been shown to possess improved microsome stability compared to earlier leads [3], providing a benchmark for optimizing the ADME properties of next-generation CYP51 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.